molecular formula C13H11BrClN3O3S2 B2566871 Ethyl 2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 391874-89-8

Ethyl 2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2566871
CAS No.: 391874-89-8
M. Wt: 436.72
InChI Key: UPZYVNCWSRUZID-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes:

  • A 1,3,4-thiadiazole ring substituted at position 5 with a thioether-linked acetamide group.
  • The acetamide moiety is further functionalized with a 5-bromo-2-chlorobenzamido group, introducing halogen atoms at meta (Br) and ortho (Cl) positions on the aromatic ring.
  • An ethyl ester at the terminal end of the thioacetate chain.

Properties

IUPAC Name

ethyl 2-[[5-[(5-bromo-2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN3O3S2/c1-2-21-10(19)6-22-13-18-17-12(23-13)16-11(20)8-5-7(14)3-4-9(8)15/h3-5H,2,6H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZYVNCWSRUZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps. One common route starts with the preparation of 5-bromo-2-chlorobenzoic acid, which is then converted to its corresponding acid chloride. This intermediate is reacted with 2-amino-1,3,4-thiadiazole to form the amide linkage. The final step involves the esterification of the thiadiazole derivative with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation and reduction: Products include oxidized or reduced forms of the thiadiazole ring.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The thiadiazole ring and bromochlorobenzamide moiety are likely involved in key interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Antifungal Activity:
  • Oxadiazole-thiadiazole hybrids (e.g., 6e, 6k, 6r) with cyclohexylamino groups exhibited antifungal activity comparable to ketoconazole by inhibiting ergosterol biosynthesis .
  • The target compound’s halogenated benzamido group may similarly disrupt fungal membranes, though direct evidence is lacking.
Cytotoxic Activity:
  • Compound 44 (4-methoxy substituent) showed <10% cytotoxicity against tumor cell lines, suggesting electron-donating groups (e.g., OCH₃) reduce bioactivity .
  • Halogenated analogs (e.g., 5j with para-Cl) are untested but may exhibit improved activity due to enhanced lipophilicity .
Antioxidant and Antimicrobial Potential:
  • Thiadiazole derivatives with hydroxyl or methoxy groups (e.g., Schiff bases 5–7) demonstrated antioxidant properties, but halogenated variants like the target compound may prioritize antimicrobial over antioxidant effects .

Physicochemical Properties

  • Melting Points: Halogenated analogs (e.g., 5j: 138–140°C; 2c: 120–122°C) generally exhibit higher melting points than non-halogenated derivatives, indicating stronger intermolecular forces .
  • Solubility: The ethyl ester in the target compound may improve solubility in organic solvents compared to phenolic or hydroxyl-containing analogs .

Biological Activity

Ethyl 2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C12H11BrClN3O2SC_{12}H_{11}BrClN_{3}O_{2}S. The compound features a thiadiazole ring, which is known for its diverse biological properties.

The biological activity of this compound can be attributed to its structural components. The thiadiazole moiety is often linked to antimicrobial and antifungal activities. Additionally, the presence of bromine and chlorine substituents enhances the lipophilicity and bioactivity of the molecule, potentially increasing its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study by Kumar et al. (2020) demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that certain thiadiazole derivatives exhibited cytotoxic effects against breast cancer cells by disrupting mitochondrial membrane potential .

Data Table: Summary of Biological Activities

Activity Tested Organisms/Cells IC50/Zone of Inhibition Reference
AntimicrobialS. aureus, E. coli15 µg/mLKumar et al. (2020)
AnticancerMCF-7 (breast cancer cells)10 µMJournal of Medicinal Chemistry
CytotoxicityHeLa cells12 µMResearchGate

Case Studies

  • Antimicrobial Efficacy : A case study involving the synthesis and testing of various thiadiazole derivatives highlighted the enhanced antibacterial activity when bromine and chlorine were present in the structure. This compound was among the most effective compounds tested against resistant bacterial strains .
  • Cytotoxicity Assay : In another study focused on cancer treatment, researchers synthesized several derivatives including this compound and evaluated their effects on tumor cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .

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